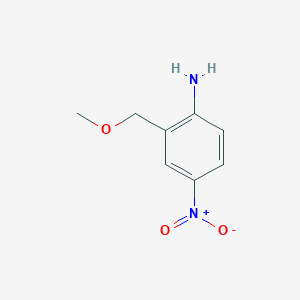

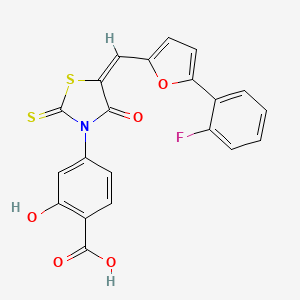

![molecular formula C17H17N3O2S B2671481 Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897466-43-2](/img/structure/B2671481.png)

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a chemical compound with the molecular formula C17H17N3O2S and a molecular weight of 327.4. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by a furan ring attached to a piperazine ring through a methanone group. This structure is further connected to a 6-methylbenzo[d]thiazol-2-yl group.Scientific Research Applications

Antibacterial Activity

Furan derivatives have emerged as promising antibacterial agents due to their remarkable therapeutic efficacy. Researchers have explored the synthesis of novel furan compounds to combat microbial resistance . The compound’s antibacterial activity can be evaluated against both gram-positive and gram-negative bacteria.

Antitumor Potential

In a study, a series of nitrofurantoin analogues containing furan scaffolds exhibited antitumor activity. The compound “Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could be investigated for its distinctive sensitivity against specific cell lines and its broad-spectrum antitumor effects .

Cytotoxic Effects

Theoretical investigations have explored the cytotoxic effects of chalcones containing furan moieties. These compounds may exhibit varying cytotoxicity toward lung carcinoma cells .

Antimicrobial Potential

Among different derivatives, “Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” could be evaluated for its antimicrobial potential. Compounds 1a and 1b have shown good activity, making this an interesting avenue for further research .

Plant Hormone Analog

Indole derivatives, including furan-containing compounds, play diverse roles in biological systems. For instance, indole-3-acetic acid (a plant hormone) is produced from tryptophan degradation. Investigating the compound’s potential as a plant growth regulator could be worthwhile .

Other Therapeutic Applications

Beyond the mentioned fields, furan derivatives have been explored for their anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties. Additionally, they may have applications in treating conditions such as glaucoma, hypertension, and cancer .

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of drug discovery. Compounds like “Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone”, which contain heterocyclic nuclei, have high chemotherapeutic values and act as a remedy for the development of novel drugs . Therefore, this compound and its derivatives could be a good template for further drug development .

properties

IUPAC Name |

furan-2-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-12-4-5-13-15(11-12)23-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-22-14/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOCHMUJQZHGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

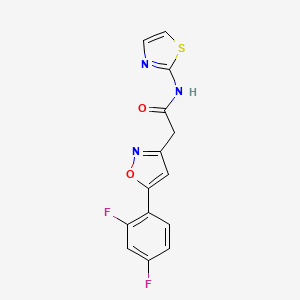

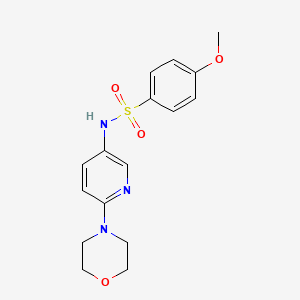

![Ethyl 2-((8-oxo-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)hexanoate](/img/structure/B2671403.png)

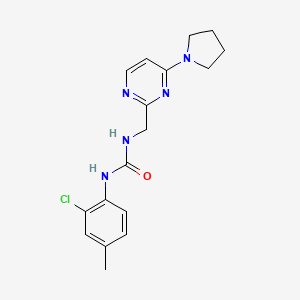

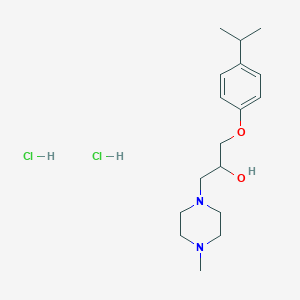

![3-((7,8-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2671406.png)

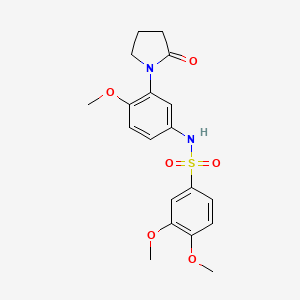

![1,3-dimethyl-6-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2671411.png)

![tert-butyl N-(3-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]formamido}propyl)carbamate](/img/structure/B2671414.png)

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2671417.png)